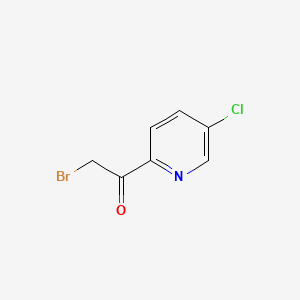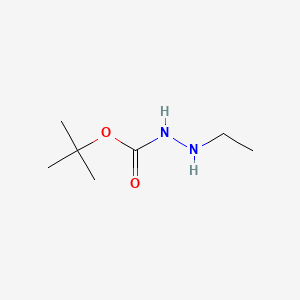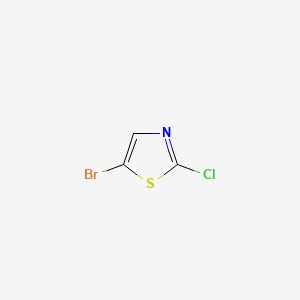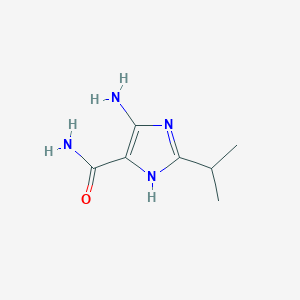
1-Aminocyclobutanecarboxylic acid hydrochloride
Overview
Description
1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is an organic compound with a molecular formula of C5H10ClNO2. It is a white, crystalline solid that is soluble in water and ethanol. ACBC-HCl is a member of the cyclobutane family of compounds, which are characterized by their four-membered ring structure. ACBC-HCl has a variety of uses in the laboratory and in industry, including as a reagent for chemical synthesis and as a catalyst in organic reactions.
Scientific Research Applications
Synthesis Methods
1-Aminocyclobutanecarboxylic acid has been prepared through various synthesis methods. One notable method involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, which is more convenient and practical than previous methods, showing potential for industrial applications (Fu Zhi-feng, 2004).
Boron Neutron Capture Therapy
A significant area of research involving 1-aminocyclobutanecarboxylic acid is its use in boron neutron capture therapy (BNCT), particularly for brain tumors. Several studies have synthesized boronated 1-aminocyclobutanecarboxylic acid derivatives, demonstrating their potential in BNCT for treating brain tumors. These studies highlight the molecule's high uptake in brain tumors, making it a promising candidate for BNCT agents (G. Kabalka & Min-Liang Yao, 2003) (G. Kabalka et al., 2003) (G. Kabalka et al., 2005).
Tumor-Seeking Agent for Imaging
Research dating back to 1979 has explored the use of 1-aminocyclobutanecarboxylic acid as a tumor-seeking agent. It was found to be preferentially incorporated by several tumor types in animal models and demonstrated rapid clearance from blood, making it a potential agent for tumor imaging, especially when used with positron emission computed tomography (PET) (L. Washburn et al., 1979).
Antagonist Activity and Anticonvulsant Action
A range of cis- and trans-3-substituted 1-aminocyclobutanecarboxylic acids has been synthesized and evaluated for their antagonism at excitatory amino acid receptor sites and for anticonvulsant activity. Compounds with certain substituents demonstrated potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites and showed significant anticonvulsant activity (Y. Gaoni et al., 1994).
PET Tracer for Tumor Imaging
1-Aminocyclobutanecarboxylic acid has been explored as a PET tracer for tumor imaging. Studies have synthesized fluorine-18 labeled derivatives, showing promise for use in nuclear medicine imaging of tumors. These studies highlight its potential in tumor localization compared to other PET tracers (T. Shoup et al., 1999).
Mechanism of Action
Safety and Hazards
1-Aminocyclobutanecarboxylic acid hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVGNDTGRUBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462195 | |
| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98071-16-0 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)









![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)

